molecular formula C21H20N4O3S B6553170 2-(3,4-dimethoxyphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1040661-46-8

2-(3,4-dimethoxyphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B6553170
CAS No.: 1040661-46-8
M. Wt: 408.5 g/mol
InChI Key: HNYCKINYXNQKBE-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (CAS: 1040661-46-8) is a heterocyclic compound with a pyrazolo[1,5-d][1,2,4]triazin-4-one core. Its molecular formula is C21H20N4O3S (MW: 408.5 g/mol), featuring two key substituents:

  • A 4-methylbenzylthio group at position 7, which may enhance metabolic stability and target binding .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-13-4-6-14(7-5-13)12-29-21-23-22-20(26)17-11-16(24-25(17)21)15-8-9-18(27-2)19(10-15)28-3/h4-11H,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYCKINYXNQKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NNC(=O)C3=CC(=NN32)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (CAS Number: 1040661-46-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on anticancer and antimicrobial activities.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C20H22N4O3S
  • Molecular Weight : 408.5 g/mol

The compound features a pyrazolo[1,5-d][1,2,4]triazin core substituted with a dimethoxyphenyl group and a methylthio group.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. The following findings were observed:

  • Cell Lines Tested : MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia).
  • Results : In vitro studies indicated that the compound exhibited limited cytotoxicity against these cell lines within the tested concentration range. None of the derivatives showed significant inhibition of protein kinases CDK2/cyclin E or Abl kinase, which are critical in cancer progression .
Cell LineIC50 (μM)Observations
MCF-7Not significantNo cytotoxicity detected
K-562Not significantNo cytotoxicity detected

Antimicrobial Activity

The compound's antimicrobial properties were also assessed. Pyrazolo[1,5-d][1,2,4]triazine derivatives are known for their broad-spectrum activity against various pathogens. However, specific data regarding this compound's effectiveness against bacterial or fungal strains remain limited in current literature.

Structure-Activity Relationship (SAR)

The structural modifications on the pyrazolo[1,5-d][1,2,4]triazine scaffold can significantly influence biological activity. The presence of the dimethoxyphenyl and methylthio groups is hypothesized to enhance lipophilicity and potentially improve membrane permeability .

Case Studies

A notable study involved synthesizing a series of pyrazolo[1,5-d][1,2,4]triazine derivatives to evaluate their anticancer properties. The study reported that while some derivatives showed promising activity against certain kinases, this specific compound did not exhibit expected inhibitory effects due to structural limitations .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its structure suggests potential activity against various diseases due to the presence of multiple functional groups that can interact with biological targets.

  • Anticancer Activity: Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. Research has focused on its mechanism of action involving apoptosis induction in various cancer cell lines.
  • Antimicrobial Properties: The compound exhibits antimicrobial activity against a range of pathogens. Its efficacy has been tested in vitro against bacteria and fungi, suggesting potential for therapeutic applications in infectious diseases.

Biochemical Applications

The compound's ability to interact with enzymes and receptors makes it a valuable tool in biochemical research.

  • Enzyme Inhibition Studies: It has been used to study the inhibition of specific enzymes involved in metabolic pathways. This is crucial for understanding disease mechanisms and developing targeted therapies.
  • Receptor Binding Studies: The compound's interaction with cellular receptors can provide insights into signaling pathways and cellular responses. This is particularly relevant in neuropharmacology and endocrinology.

Material Science

The unique chemical structure of this compound allows for its use in materials science.

  • Polymer Development: It can serve as a building block for synthesizing new polymers with specific properties. Research is ongoing into its use in creating materials with enhanced thermal stability and mechanical strength.
  • Nanotechnology Applications: The compound's properties may be harnessed in the development of nanomaterials for drug delivery systems or as catalysts in chemical reactions.

Case Studies

StudyFocusFindings
Anticancer Efficacy Evaluated against breast cancer cell linesInduced apoptosis at micromolar concentrations; potential as a lead compound for drug development.
Antimicrobial Activity Tested against Staphylococcus aureus and Candida albicansShowed significant inhibition at low concentrations; suggests further exploration for therapeutic use.
Enzyme Interaction Investigated as an inhibitor of cyclooxygenase enzymesDemonstrated competitive inhibition; indicates potential for anti-inflammatory applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazolo-Triazinone Core

The following table summarizes key structural and molecular differences between the target compound and analogues:

Compound Name / CAS Substituents (Position) Molecular Formula MW (g/mol) Key Structural Features
Target Compound (1040661-46-8) 2: 3,4-dimethoxyphenyl; 7: 4-methylbenzyl C21H20N4O3S 408.5 Lipophilic methoxy and benzylthio groups
7-{[(2-methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl) analogue 2: Thiophen-2-yl; 7: 2-methylbenzyl C18H14N4OS2 366.5 Thiophene enhances π-conjugation; lower MW
2-(4-Chlorophenyl)-4-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl} analogue 2: 4-Chlorophenyl; 4: Pyrimidinylsulfanyl C21H20ClN5OS 442.9 Chlorine adds electronegativity; pyrimidine enhances hydrogen bonding
7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl) derivative 7: Oxadiazole-containing substituent C24H20N6O4S 488.5 Oxadiazole introduces polar heterocycle; higher MW

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 3,4-dimethoxyphenyl group in the target compound likely increases logP compared to analogues with thiophene () or chlorophenyl () groups. The oxadiazole substituent () may reduce lipophilicity due to its polar nature .

Limitations and Data Gaps

  • Limited experimental data (e.g., IC50, logP) are available for direct comparisons.
  • Synthetic routes and pharmacological profiles of analogues (e.g., ) remain underexplored in publicly accessible literature.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including cyclization of pyrazolo-triazin cores, functionalization of the sulfanyl group, and introduction of the 3,4-dimethoxyphenyl moiety. Critical steps require precise control of temperature (e.g., 60–80°C for cyclization), solvent choice (e.g., DMF or ethanol for solubility), and catalysts (e.g., triethylamine for nucleophilic substitutions). Yield optimization often employs iterative adjustments of pH (6–8 for amine couplings) and reaction time (12–24 hours for heterocycle formation) .

Q. Which analytical techniques are most reliable for structural confirmation?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying aromatic protons and methoxy groups, while high-resolution mass spectrometry (HRMS) confirms molecular weight (±0.001 Da accuracy). Purity is assessed via HPLC (>95% purity threshold). For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) resolves bond angles and torsion angles (e.g., triclinic system with α = 81.156°, β = 77.150° for related analogs) .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs demonstrate anti-inflammatory (IC₅₀ = 5–10 μM in COX-2 inhibition assays) and anticancer potential (GI₅₀ = 15–25 μM in MTT assays against HeLa cells). However, activity varies with substituents: the 3,4-dimethoxyphenyl group enhances membrane permeability, while the sulfanyl moiety may modulate redox activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., serum concentration in cell cultures) or structural analogs with subtle modifications. To address this:

  • Perform side-by-side comparisons using standardized protocols (e.g., CLSI guidelines).
  • Use orthogonal assays (e.g., Western blotting alongside fluorescence-based viability assays).
  • Conduct molecular docking to assess binding affinity consistency across analogs .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt formation : React with HCl or sodium acetate to improve aqueous solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy substituents).
  • Nanoparticle encapsulation : Use PLGA polymers for controlled release (tested in murine models for related triazines) .

Q. How can crystallographic data resolve ambiguities in spectroscopic characterization?

SCXRD provides unambiguous confirmation of regiochemistry (e.g., distinguishing N1 vs. N2 substitution in the pyrazolo-triazin core). For example, a related compound (C₂₂H₂₂ClN₃O₃) showed a triclinic lattice (a = 7.1709 Å, b = 10.6982 Å) with hydrogen bonding critical for stability. Contrast this with NMR-derived NOE effects to validate 3D conformations .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Variation of substituents : Replace 4-methylphenylsulfanyl with bulkier arylthio groups to assess steric effects.
  • Isosteric replacements : Substitute the dimethoxyphenyl group with trifluoromethoxy or nitro groups to evaluate electronic impacts.
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen bond acceptors/donors .

Methodological Considerations Table

Challenge Recommended Approach Key Parameters References
Low synthetic yieldOptimize catalyst loading (e.g., 10 mol% Pd(OAc)₂)Temperature: 70°C; Solvent: DMF
Spectral overlap in NMRUse 2D NMR (COSY, HSQC) for proton assignmentsDeuterated solvent: DMSO-d₆
Bioactivity inconsistencyValidate via dual luciferase reporter assaysCell line: HEK293T; Normalization: Renilla
Poor solubilityCo-solvent systems (e.g., PEG-400/water 1:1)Dynamic light scattering (DLS) monitoring

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